molecular formula C20H21N B6309777 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole CAS No. 1858255-87-4

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole

Cat. No.: B6309777
CAS No.: 1858255-87-4
M. Wt: 275.4 g/mol
InChI Key: IEZMZFAWAHHWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole is a heterocyclic aromatic organic compound It consists of a pyrrole ring substituted with benzyl, phenyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a benzyl-substituted amine with a phenyl-substituted ketone in the presence of an acid catalyst can lead to the formation of the desired pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods typically employ optimized reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrrole ring.

Scientific Research Applications

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug development.

    Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic research.

    Industry: The compound can be utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Benzyl-2-phenyl-3-propyl-1H-pyrrole involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-Benzyl-2-phenyl-1H-pyrrole: Lacks the propyl group, which may affect its reactivity and applications.

    2-Phenyl-3-propyl-1H-pyrrole: Lacks the benzyl group, potentially altering its chemical properties.

    5-Benzyl-3-propyl-1H-pyrrole: Lacks the phenyl group, which may influence its biological activity.

Uniqueness

5-Benzyl-2-phenyl-3-propyl-1H-pyrrole is unique due to the specific combination of benzyl, phenyl, and propyl groups on the pyrrole ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-benzyl-2-phenyl-3-propyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N/c1-2-9-18-15-19(14-16-10-5-3-6-11-16)21-20(18)17-12-7-4-8-13-17/h3-8,10-13,15,21H,2,9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZMZFAWAHHWTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(NC(=C1)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801244667
Record name 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858255-87-4
Record name 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858255-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole, 2-phenyl-5-(phenylmethyl)-3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801244667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.